molecular formula C11H8ClNO3 B15207977 3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid

3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid

Cat. No.: B15207977
M. Wt: 237.64 g/mol
InChI Key: DOWHUXQPQHEMOV-SNAWJCMRSA-N
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Description

3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in the laboratory, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. In cancer cells, it can induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol
  • 2-(Benzo[d]oxazol-2-yl)aniline

Uniqueness

3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to its specific structure, which combines the benzoxazole ring with a chloromethyl group and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

(E)-3-[4-(chloromethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8ClNO3/c12-6-7-2-1-3-8-11(7)13-9(16-8)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+

InChI Key

DOWHUXQPQHEMOV-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CCl

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CCl

Origin of Product

United States

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